molecular formula C11H11FO2 B1453063 2-(Cyclopropylmethoxy)-5-fluorobenzaldehyde CAS No. 883525-60-8

2-(Cyclopropylmethoxy)-5-fluorobenzaldehyde

Cat. No. B1453063
M. Wt: 194.2 g/mol
InChI Key: IHSJGHNITVNRHR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-(Cyclopropylmethoxy)-5-fluorobenzaldehyde involves the preparation of N’-acetyl-2-(cyclopropylmethoxy)benzohydrazide followed by subsequent reactions. For instance, one method involves the reaction of N’-acetyl-2-(cyclopropylmethoxy)benzohydrazide with triphenylphosphine, triethylamine, and carbon tetrachloride to yield the desired product .


Physical And Chemical Properties Analysis

  • Safety Information : Refer to the Material Safety Data Sheet (MSDS) for safety precautions.

Scientific Research Applications

Synthesis and Chemical Intermediates

  • Fluorobenzaldehyde Synthesis : Fluorobenzaldehydes, including compounds similar to 2-(Cyclopropylmethoxy)-5-fluorobenzaldehyde, are critical intermediates for synthesizing medicines, pesticides, spices, dyestuffs, and other fine chemicals. Various synthesis methods, including oxidation of fluorotoluene and chlorination hydrolysis, have been explored, each with its own advantages and industrial applications prospects (Qin Hai-fang, 2009).

Sensor Development

  • Chemical Sensors for Copper Ion Detection : Derivatives of fluorobenzaldehydes have been used to develop colorimetric and fluorescent chemosensors for the detection of copper ions. These sensors demonstrate the potential for visual detection and bioimaging applications, highlighting the versatility of fluorobenzaldehyde derivatives in creating sensitive and selective detection tools for environmental and biological monitoring (Wei Gao et al., 2014).

Material Science

  • Polymer Synthesis : Bis-aldehyde monomers, similar in functionality to fluorobenzaldehydes, have been synthesized and polymerized to produce electrically conductive poly(azomethines). These materials show promise for applications requiring electrical conductivity, such as in electronic and optoelectronic devices, underscoring the importance of fluorobenzaldehyde derivatives in advanced material synthesis (A. Hafeez et al., 2019).

Antimicrobial and Antioxidant Applications

  • Antimicrobial and Antioxidant Compounds : Synthesis of fluorinated chromones and chlorochromones from bromo-2-fluorobenzaldehyde demonstrates the antimicrobial potential of fluorobenzaldehyde derivatives. These compounds were evaluated for their antimicrobial activities, suggesting that fluorobenzaldehyde derivatives can be valuable in developing new antimicrobial agents (S. G. Jagadhani et al., 2014).

properties

IUPAC Name

2-(cyclopropylmethoxy)-5-fluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FO2/c12-10-3-4-11(9(5-10)6-13)14-7-8-1-2-8/h3-6,8H,1-2,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHSJGHNITVNRHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=C(C=C(C=C2)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Cyclopropylmethoxy)-5-fluorobenzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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